6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate
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Overview
Description
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Chlorination: The chromenone core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Coupling with 4-{[(4-methylphenyl)sulfonyl]amino}butanoic Acid: The final step involves the coupling of the chlorinated chromenone with 4-{[(4-methylphenyl)sulfonyl]amino}butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-aminobutanoate: Lacks the sulfonyl group, which may affect its biological activity and chemical reactivity.
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)amino}butanoate: Lacks the sulfonyl group, which may influence its solubility and stability.
Uniqueness
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate is unique due to the presence of the sulfonyl amino butanoate moiety, which imparts distinct chemical properties and potential biological activities. This structural feature may enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C26H22ClNO6S |
---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 4-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C26H22ClNO6S/c1-17-9-11-19(12-10-17)35(31,32)28-13-5-8-25(29)34-24-16-23-21(14-22(24)27)20(15-26(30)33-23)18-6-3-2-4-7-18/h2-4,6-7,9-12,14-16,28H,5,8,13H2,1H3 |
InChI Key |
YKZOBXQMHOXNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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